molecular formula C9H11F3N2O2 B1426918 2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid CAS No. 1343894-50-7

2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid

Cat. No. B1426918
M. Wt: 236.19 g/mol
InChI Key: UCFGWZYLWDZPDR-UHFFFAOYSA-N
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Description

“2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid” is a chemical compound with the empirical formula C9H11F3N2O2 and a molecular weight of 236.19 . It is a solid substance . The SMILES string for this compound is CC1=NN(C(C)=C1CC(O)=O)CC(F)(F)F .


Molecular Structure Analysis

The InChI string for “2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid” is 1S/C9H11F3N2O2/c1-5-7(3-8(15)16)6(2)14(13-5)4-9(10,11)12/h3-4H2,1-2H3,(H,15,16) . The Canonical SMILES string is CC1=C(C(=NN1CC(O)=O)CC(F)(F)F) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid” include its empirical formula (C9H11F3N2O2), molecular weight (236.19), and its solid form . The compound’s SMILES string is CC1=NN(C(C)=C1CC(O)=O)CC(F)(F)F , and its InChI string is 1S/C9H11F3N2O2/c1-5-7(3-8(15)16)6(2)14(13-5)4-9(10,11)12/h3-4H2,1-2H3,(H,15,16) .

Scientific Research Applications

  • Coordination Chemistry : Organotin derivatives of bis(pyrazol-1-yl)acetic acid, including those with 3,5-dimethylpyrazol-1-yl groups, have been synthesized and structurally characterized, showcasing applications in coordination chemistry. These compounds exhibit interesting geometrical arrangements, such as a centrosymmetric dimer with a cyclic Sn2O2 unit in some cases. Despite low fungicide, insecticide, and miticide activities, certain cytotoxicities towards Hela cells in vitro were observed, indicating potential biological relevance (Wen et al., 2005).

  • Cancer Research and Chemotherapy : Silver complexes derived from ester derivatives of bis(pyrazol-1-yl)acetate ligands, including those with 3,5-dimethyl-pyrazol-1-yl groups, have been studied for their significant in vitro antitumor activity, outperforming the reference drug cisplatin in certain cases. These compounds, particularly effective against small-cell lung carcinoma (SCLC) cells, suggest the potential of these ligands in the development of new chemotherapeutic agents (Pellei et al., 2023).

  • Molecular Structure and Conformational Analysis : Compounds featuring 3,5-dimethylpyrazol-1-yl groups have been used to investigate the conformational isomerism and molecular structures of aromatic propellenes. Through X-ray analysis and semi-empirical calculations, insights into the conformational preferences and interactions of these molecules were obtained, contributing to the understanding of their chemical behavior (Foces-Foces et al., 1996).

  • Antibacterial Activity : Pyrazole derivatives, including those with 3,5-dimethyl-1H-pyrazol-1-yl groups, have been synthesized and demonstrated antibacterial activity against various bacterial species. This highlights the potential of these compounds in the development of new antibacterial agents (Al-Smaisim, 2012).

properties

IUPAC Name

2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-5-7(3-8(15)16)6(2)14(13-5)4-9(10,11)12/h3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFGWZYLWDZPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(F)(F)F)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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